MFCD02366798
Description
MDL numbers are typically assigned to unique chemical structures for tracking in databases. Based on analogous compounds in the evidence (e.g., CAS 1761-61-1, CAS 56469-02-4), such compounds often serve roles in pharmaceuticals, catalysis, or materials science . The absence of explicit data on MFCD02366798 necessitates a comparative framework using structurally or functionally similar compounds, as outlined below.
Properties
IUPAC Name |
ethyl 3-[1-(4-bromoanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O2/c1-3-31-22(30)13-12-18-15(2)19(14-26)24-28-20-6-4-5-7-21(20)29(24)23(18)27-17-10-8-16(25)9-11-17/h4-11,27H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGXJXVIIROKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD02366798 involves specific synthetic routes and reaction conditions. One common method includes the use of propargyl sulfonium salts as C1 synthons, which allows for the preparation of alkynyl cyclopropa[c]coumarin derivatives with medium to good yields . This method features mild reaction conditions and a broad substrate scope with good diastereoselectivity. Industrial production methods may vary, but they typically involve optimizing these synthetic routes for large-scale production while maintaining the desired purity and yield.
Chemical Reactions Analysis
MFCD02366798 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in radical reactions for reversible click chemistry, where phenothiazine dyes and amines form new chemical bonds that can be undone using ultraviolet light . Common reagents and conditions used in these reactions include chemical oxidants like N-bromosuccinimide and solvents such as water. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include sulfilimine products and other derivatives.
Scientific Research Applications
MFCD02366798 has a wide range of scientific research applications In chemistry, it is used for studying radical reactions and click chemistry In biology, it can be employed in the investigation of molecular interactions and pathwaysAdditionally, in industry, this compound is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of MFCD02366798 involves its interaction with specific molecular targets and pathways. For instance, it can enhance the activation of the immune system by improving antigen presentation and enhancing the activation of cytotoxic T lymphocytes . This is achieved through the disruption of key signaling pathways, such as the NF-κB signaling pathway, which promotes cancer cell apoptosis and reduces treatment resistance. The compound also boosts IFNγ signaling through the JAK/STAT pathway, further supporting improved immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize MFCD02366798, two structurally analogous compounds are selected from the evidence:
Compound A : CAS 1761-61-1 (MDL MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Properties :
Compound B : CAS 56469-02-4 (MDL MFCD02258901)
- Molecular Formula: C₉H₉NO₂
- Molecular Weight : 163.17 g/mol
- Key Properties: Solubility: Log S = -1.98 (moderate solubility in organic solvents) Functional Groups: Hydroxy-substituted isoquinolinone Safety: No acute hazards reported .
Comparison Table :
| Property | Compound A (C₇H₅BrO₂) | Compound B (C₉H₉NO₂) |
|---|---|---|
| Molecular Weight | 201.02 g/mol | 163.17 g/mol |
| Solubility (Log S) | -2.47 | -1.98 |
| Functional Groups | Bromoaromatic, acid | Hydroxy-isoquinolinone |
| Hazard Profile | H302 | None |
Key Insights :
- Bromine in Compound A increases molecular weight and reduces solubility compared to Compound B’s hydroxyl group, which enhances polarity and solvent interaction .
- Functional group differences influence reactivity: Compound A’s bromine may favor substitution reactions, while Compound B’s hydroxy group enables hydrogen bonding.
Comparison with Functionally Similar Compounds
Functional similarity is assessed based on applications in catalysis or materials science:
Compound C : CAS 54013-06-8 (MDL MFCD08437665)
- Molecular Formula : C₇H₉N₃O₂
- Application : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors)
- Synthesis : Uses carbodiimide coupling agents under mild conditions (20°C) .
Compound D : Flame-retardant EP/GF/DiDOPO composite
- Key Component : 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO derivative)
- Application : Flame retardancy in polymers via radical scavenging .
Functional Comparison :
| Aspect | Compound C (Pharmaceutical) | Compound D (Flame Retardant) |
|---|---|---|
| Primary Use | Drug intermediate | Polymer additive |
| Key Mechanism | Enzyme inhibition | Radical quenching |
| Synthesis Complexity | Moderate (multi-step) | High (requires grafting) |
| Safety Considerations | Low acute toxicity | Requires handling precautions |
Research Findings and Data Gaps
Property-Activity Relationships :
- Lower molecular weight (e.g., Compound B vs. A) correlates with improved bioavailability but reduced thermal stability .
- Bromine in Compound A enhances electrophilicity but introduces toxicity risks, limiting biomedical applications .
Unresolved Questions :
- The exact structure and application of this compound remain speculative. Further studies requiring spectroscopic data (NMR, MS) and patent mining are recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
